REACTION_CXSMILES
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C(P(CC[CH2:12][CH3:13])CCCC)CCC.ClCCCl.[Cl:18][SiH:19]([Cl:21])[Cl:20]>>[Cl:18][Si:19]([Cl:21])([Cl:20])[CH2:12][CH2:13][Si:19]([Cl:21])([Cl:20])[Cl:18]
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Name
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|
Quantity
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0.3 g
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Type
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reactant
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Smiles
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C(CCC)P(CCCC)CCCC
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Name
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|
Quantity
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0.74 g
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Type
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reactant
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Smiles
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ClCCCl
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Name
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|
Quantity
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10.2 g
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Type
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reactant
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Smiles
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Cl[SiH](Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The resulting mixture was distilled
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Name
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|
Type
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product
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Smiles
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Cl[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 336.8% |
Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |